molecular formula C26H24N4O9 B15015815 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate

4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B15015815
M. Wt: 536.5 g/mol
InChI Key: JGYYORQGICUNOT-CCVNUDIWSA-N
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Description

4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Nitrobenzoate Moiety: This can be achieved through the nitration of methyl benzoate using a mixture of concentrated nitric acid and sulfuric acid.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Amido and Formamido Groups: These groups can be introduced through acylation reactions using acyl chlorides or anhydrides.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), sulfonic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation could introduce carboxylic acid groups.

Scientific Research Applications

4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: A simpler compound with a similar nitrobenzoate moiety.

    4,5-Dimethoxy-2-nitrobenzoate: Shares the methoxy and nitro groups but lacks the complex amido and formamido functionalities.

Uniqueness

4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate is unique due to its combination of multiple functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C26H24N4O9

Molecular Weight

536.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C26H24N4O9/c1-36-20-11-7-18(13-23(20)38-3)25(32)27-15-24(31)29-28-14-16-4-10-21(22(12-16)37-2)39-26(33)17-5-8-19(9-6-17)30(34)35/h4-14H,15H2,1-3H3,(H,27,32)(H,29,31)/b28-14+

InChI Key

JGYYORQGICUNOT-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC

Origin of Product

United States

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